Potassium (4-chloro-2-fluorobenzyl)trifluoroborate

CAS No.:

Cat. No.: VC13523655

Molecular Formula: C7H5BClF4K

Molecular Weight: 250.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BClF4K |

|---|---|

| Molecular Weight | 250.47 g/mol |

| IUPAC Name | potassium;(4-chloro-2-fluorophenyl)methyl-trifluoroboranuide |

| Standard InChI | InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |

| Standard InChI Key | VDQBHKLNGVJRBF-UHFFFAOYSA-N |

| SMILES | [B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

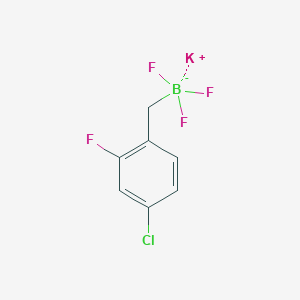

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate (molecular formula: , molecular weight: 250.47 g/mol) consists of a benzyl group substituted with chlorine and fluorine at the 4- and 2-positions, respectively, bonded to a trifluoroborate anion () and a potassium counterion . The IUPAC name is potassium [(4-chloro-2-fluorophenyl)methyl]trifluoroboranuide.

Molecular Geometry and Bonding

The trifluoroborate group adopts a tetrahedral geometry around the boron atom, with three fluorine atoms and the benzyl carbon forming covalent bonds. The aromatic ring’s substituents influence electronic effects: the electron-withdrawing chlorine (4-position) and fluorine (2-position) direct electrophilic substitution reactions to the 5- and 3-positions, respectively.

Spectral Data

While specific NMR data for this isomer are unavailable, analogous compounds exhibit distinct signals:

-

NMR: A singlet near ppm for the group.

-

NMR: A quartet around ppm due to boron-fluorine coupling.

-

NMR: Aromatic protons appear as complex multiplets between and ppm, while the benzylic group resonates near ppm .

Synthesis and Manufacturing

The synthesis of potassium (4-chloro-2-fluorobenzyl)trifluoroborate can be inferred from methods used for its analogs (e.g., 4-chloro-3-fluoro and 2-chloro-6-fluoro derivatives) .

Stepwise Synthesis Protocol

-

Benzyl Bromide Preparation:

4-Chloro-2-fluorotoluene undergoes radical bromination using (NBS) and a catalytic peroxide to yield 4-chloro-2-fluorobenzyl bromide. -

Boronic Ester Formation:

The benzyl bromide reacts with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) to form the pinacol boronic ester. -

Trifluoroborate Exchange:

Treatment with potassium hydrogen fluoride () in aqueous methanol replaces the pinacol group with trifluoroborate, yielding the final product.

Reaction Conditions:

-

Temperature: for boronic ester formation.

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Yield: ~70–85% (based on analogous syntheses).

Patent Insights

A patent (CN110498730B) detailing the synthesis of 1,2,4-trifluorobenzene highlights fluorination techniques applicable to aryl chlorides . Key steps include:

-

Fluorination: Potassium fluoride in sulfolane at with quaternary ammonium salts as phase-transfer catalysts .

These methods could be adapted for introducing fluorine into the benzyl position of the target compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Potassium trifluoroborates are superior to boronic acids in Suzuki reactions due to their stability and reduced protodeboronation. For example:

Conditions:

-

Catalyst: or .

-

Base: or .

-

Solvent: Ethanol/water or toluene/water.

Functional Group Compatibility

The 4-chloro-2-fluoro substituents enable sequential functionalization:

-

Chlorine Substitution: Pd-catalyzed coupling with amines or thiols.

-

Fluorine Retention: Inert under most conditions, preserving aromatic electronic effects.

Physicochemical Properties

| Property | Value/Description | Source Analogue |

|---|---|---|

| Melting Point | >250°C (decomposes) | |

| Solubility | Soluble in DMSO, DMF; insoluble in hexane | |

| Stability | Stable under inert atmosphere; hygroscopic | |

| (BF) | ~4.5 (in water) |

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography

No data exist for this isomer, but the 4-chloro-3-fluoro analog crystallizes in the monoclinic space group , with a boron-centered tetrahedron.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume